2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide
Description
Properties
IUPAC Name |
2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-20(16,17)8-4-2-7(3-5-8)10-13-14-11(18-10)19-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCMZALZRXOWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme involved in the synthesis of prostaglandins, which are lipid compounds that play a key role in inflammation and pain.
Mode of Action
The compound interacts with its target, COX-2, by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its target. .
Biological Activity
The compound 2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 1,2,4-oxadiazole derivatives with thiol compounds. The process often requires specific reagents and conditions to yield the desired product. For instance, one method reported the use of sodium acetate in a reflux setup to facilitate the reaction between 3-[4-(methylsulfonyl)phenyl]-5-chloromethyl-1,2,4-oxadiazol and thiol derivatives .
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and other Gram-positive bacteria . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | 7.10 | |
| HeLa (cervical cancer) | 5.50 | |
| A2780 (ovarian cancer) | 6.00 |
These values indicate that the compound may interfere with critical cellular processes in cancer cells, potentially leading to apoptosis.
The proposed mechanism for the anticancer activity includes interaction with cellular targets involved in proliferation and survival pathways. Molecular docking studies suggest that the compound may bind effectively to proteins associated with cancer cell growth . The presence of the methylsulfonyl group enhances lipophilicity and may improve bioavailability.
Case Studies
Several studies have highlighted the biological efficacy of oxadiazole derivatives:
- Anticancer Study : A study investigated a series of oxadiazole compounds for their antiproliferative effects against human cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced activity levels .
- Antimicrobial Evaluation : Another study assessed various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain structural features were critical for enhancing antibacterial potency .
Scientific Research Applications
Biological Activities
The biological properties of 2-{5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide have been explored in various studies:
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The presence of the methylsulfonyl group enhances the compound's ability to inhibit bacterial growth. For example, studies have shown that similar derivatives demonstrate effective inhibition against a range of pathogenic bacteria and fungi .
Anticancer Properties
Oxadiazoles are also recognized for their anticancer potential. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms. In vitro studies have reported that derivatives with oxadiazole structures can inhibit cell proliferation and promote cell cycle arrest in several cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives are another area of interest. Research suggests that these compounds can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Antibacterial Screening : A study conducted on various oxadiazole derivatives showed that compounds similar to this one exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the phenyl ring significantly influenced antimicrobial efficacy .
- Cancer Cell Line Studies : In a series of experiments using human breast cancer cell lines, researchers found that treatment with oxadiazole derivatives led to a marked decrease in cell viability and an increase in apoptotic markers. This suggests that such compounds could be developed into effective anticancer drugs .
- Inflammation Models : In animal models of inflammation, administration of oxadiazole derivatives resulted in reduced edema and inflammatory cytokine levels. These findings support the potential use of such compounds in treating chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs from the evidence share key pharmacophoric elements: the 1,3,4-oxadiazole core, substituted aromatic rings, and variable side chains. Below is a detailed comparison based on substituent effects, biological activity, and physicochemical properties.
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Activity
Electron-Withdrawing Groups (EWGs):
- The methylsulfonyl group in the target compound is analogous to the nitro group in β-keto-triazole derivatives () and the chloro substituent in 7b/7f. These EWGs enhance electrophilicity, improving interactions with target proteins (e.g., DNA topoisomerases or tubulin) .
- In contrast, methoxy groups (e.g., 7c) increase solubility but may reduce binding affinity due to steric hindrance .
Hybrid Scaffolds:
Physicochemical Properties
- Solubility and Lipophilicity: The methylsulfonyl group’s polarity likely improves aqueous solubility compared to non-polar analogs (e.g., 7a with a phenyl group) but may reduce membrane permeability . Melting Points: Methylsulfonyl-containing compounds (e.g., the patent compound in ) often exhibit higher melting points (>200°C) due to strong intermolecular interactions, similar to 7l (245–247°C) .
Metabolic Stability:
- The methylsulfonyl group resists oxidative metabolism better than methoxy or chloro groups, as seen in sulfonamide-containing drugs .
Q & A
Q. What are the optimal synthetic routes for preparing 2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a multi-step process:
Oxadiazole Ring Formation : Cyclocondensation of hydrazides with carboxylic acid derivatives under reflux conditions (e.g., using POCl₃ as a catalyst) .
Thioether Linkage : Coupling the oxadiazole intermediate with a thiol-containing acetamide derivative via nucleophilic substitution, often requiring anhydrous solvents like DMF and bases such as NaH .
Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
Q. Optimization Strategies :
- Temperature Control : Maintain 80–100°C during cyclocondensation to avoid side products .
- Stoichiometry : Use a 1:1.2 molar ratio of oxadiazole precursor to thioacetamide to drive the reaction to completion .
- Inert Atmosphere : Conduct thioether coupling under nitrogen to prevent oxidation of the sulfanyl group .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of key groups (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm; oxadiazole carbons at 160–170 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 395.05) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
Q. What biological assays are most relevant for evaluating the pharmacological potential of this compound?
Methodological Answer :
| Assay Type | Purpose | Protocol Highlights | References |
|---|---|---|---|
| Enzyme Inhibition | Test activity against COX-2, kinases | Use recombinant enzymes, measure IC₅₀ via fluorescence/quenching | |
| Cytotoxicity | Screen anticancer activity | MTT assay on cancer cell lines (e.g., HeLa, MCF-7), 48–72 hr exposure | |
| Antimicrobial | Evaluate broad-spectrum efficacy | Broth microdilution (MIC determination) per CLSI guidelines |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm mechanism .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration affecting cell viability) .
Q. How can computational chemistry tools enhance the design of derivatives with improved activity?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like COX-2 (PDB: 3LN1). Focus on sulfonyl group interactions with Arg120/His90 residues .
- DFT Calculations : Optimize substituent effects (e.g., electron-withdrawing groups on the phenyl ring) on HOMO/LUMO energies to guide synthetic priorities .
- QSAR Models : Train models on IC₅₀ data from analogs to predict bioactivity of novel derivatives .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) in this compound class?
Methodological Answer :
Systematic Substituent Variation : Synthesize derivatives with modifications to:
- Methylsulfonyl Group : Replace with sulfonamide or carboxylate to alter polarity .
- Oxadiazole Ring : Substitute sulfur with oxygen to assess heterocycle stability .
Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at the oxadiazole ring) using MOE or Schrödinger .
In Vivo Validation : Prioritize compounds with <10 µM IC₅₀ for pharmacokinetic studies (e.g., bioavailability in rodent models) .
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield Range | Critical Factors |
|---|---|---|---|
| Oxadiazole Formation | Hydrazide + POCl₃, 100°C, 6 hr | 60–75% | Excess POCl₃ improves cyclization |
| Thioether Coupling | NaH/DMF, RT, 12 hr | 50–65% | Anhydrous conditions prevent hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
